
Acetyl-PHF4 amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-PHF4 amide is a polypeptide that has been identified through peptide screening. It is a member of the fatty acid amide family, which consists of lipids formed by the linkage of a fatty acid and a biogenic amine through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-PHF4 amide typically involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Sequential addition of protected amino acids: to elongate the peptide chain.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesizers that automate the SPPS process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: Acetyl-PHF4 amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Acetyl-PHF4 amide has a wide range of applications in scientific research:
Chemistry: It is used in the study of peptide interactions and the development of new synthetic methodologies.
Biology: It is employed in protein interaction studies, functional analysis, and epitope screening.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of Acetyl-PHF4 amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of protein-protein interactions and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular functions and biochemical processes .
Comparison with Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Comparison: Acetyl-PHF4 amide is unique due to its specific peptide sequence and the presence of an acetyl groupIts uniqueness lies in its ability to modulate specific protein interactions and signaling pathways, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C28H46N6O6 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1 |
InChI Key |
OGUCEIHZASQLRB-KELSAIANSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
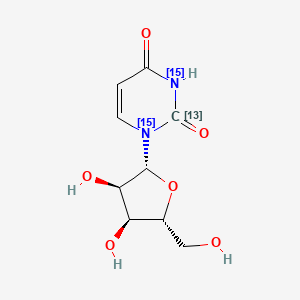
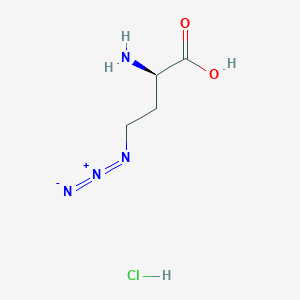
![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)
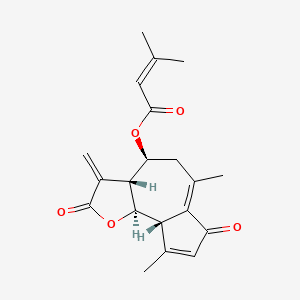

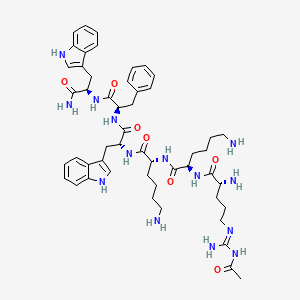
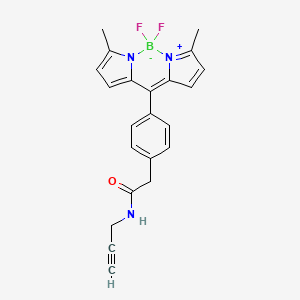
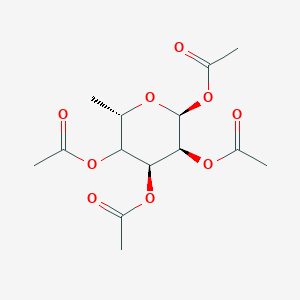


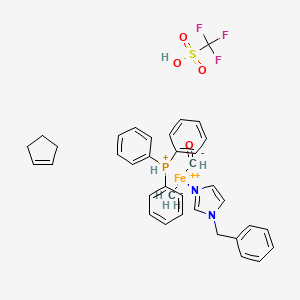
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

